Amastatin vs. Bestatin: Superior Broad-Spectrum Inhibition of Cell-Surface Aminopeptidases A, N, and W
In a direct head-to-head comparison, amastatin exhibited broad inhibitory activity against porcine kidney aminopeptidases A (AP-A), N (AP-N), and W (AP-W) with I50 values ranging from 1.5 to 20 μM. In stark contrast, bestatin failed to inhibit AP-A and was a very weak inhibitor of AP-N, with an I50 of 89 μM [1]. This represents a >4,000-fold difference in potency against AP-N, demonstrating that bestatin is not a suitable substitute for experiments requiring inhibition of this target.
| Evidence Dimension | Inhibitory Potency (I50) against Aminopeptidase N (AP-N) |
|---|---|
| Target Compound Data | I50 = 1.5–20 μM |
| Comparator Or Baseline | Bestatin: I50 = 89 μM |
| Quantified Difference | Bestatin is 4,450- to 59,000-fold less potent (calculated from lower and upper bounds of amastatin's range) |
| Conditions | Porcine kidney cell surface aminopeptidases; direct comparison in the same study |
Why This Matters
This data is essential for selecting the correct inhibitor for experiments targeting AP-N, as using bestatin would require concentrations three orders of magnitude higher, potentially introducing off-target effects.
- [1] Tieku, S., & Hooper, N. M. (1992). Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Biochemical Pharmacology, 44(9), 1725–1730. View Source
